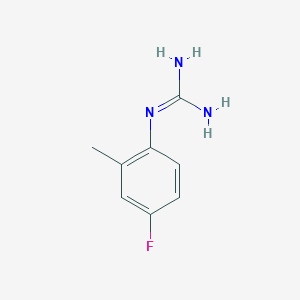

1-(4-Fluoro-2-methylphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXMWAIHNYCCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 4 Fluoro 2 Methylphenyl Guanidine

Intrinsic Basicity of the Guanidine (B92328) Functional Group

The guanidine functional group is recognized as one of the strongest organic bases in its neutral form. researchgate.net This high basicity is not a property of a single atom but of the molecule as a whole, arising from the unique electronic arrangement within the C(N)₃ skeleton.

Guanidine's remarkable basicity is attributed to the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation. rsc.orgchemzipper.com In its neutral state, guanidine possesses both sp² and sp³-like nitrogen atoms, though all are planar and involved in resonance. stackexchange.com Protonation preferentially occurs on the sp²-hybridized imine nitrogen. stackexchange.comstackexchange.com While this may seem counterintuitive, as sp³ nitrogens are generally more basic, the resulting cation benefits from a powerful resonance stabilization that would not be possible if protonation occurred elsewhere. stackexchange.com

Upon protonation, the positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms and the central carbon atom through three equivalent resonance structures. chemzipper.comyoutube.com This delocalization effectively disperses the positive charge, creating a highly stable, planar, and symmetric cation. stackexchange.comwikipedia.org The equilibrium, therefore, strongly favors the protonated state. The pKa of the unsubstituted guanidinium ion is approximately 13.6, making guanidine a superbase in aqueous solutions. researchgate.netrsc.org This inherent stability of the guanidinium cation is the thermodynamic driving force behind the strong Brønsted basicity of the guanidine group. stackexchange.com

The substitution of an aryl group onto one of the guanidine nitrogens, as in 1-(4-fluoro-2-methylphenyl)guanidine, significantly influences its basicity. While unsubstituted guanidine is a very strong base, N-substitution with aromatic groups generally lowers the pKa. researchgate.net For example, 1,3-diphenylguanidine (B1679371) has a pKa of 9.1 in dimethylformamide, a considerable decrease from guanidine's 13.6. researchgate.net This reduction is due to the electron-withdrawing nature of the aryl ring, which delocalizes the lone pair of the attached nitrogen, making it less available for protonation.

For this compound, two competing effects from the substituents on the phenyl ring modulate its basicity:

2-Methyl Group : The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect pushes electron density towards the guanidine group, which would typically increase basicity. However, its position at the ortho location introduces significant steric hindrance. This steric effect can force the phenyl ring out of planarity with the guanidine group, disrupting the electronic communication (resonance) between the aryl ring and the guanidine nitrogens. nih.gov This disruption can partially counteract the electron-withdrawing effect of the aryl ring, potentially leading to a higher basicity than might be expected based on electronic effects alone.

Studies on variously substituted aryl guanidines have quantitatively demonstrated these effects. rsc.orgsemanticscholar.org The precise pKa of this compound would be a balance of these electronic and steric factors.

Table 1: Comparison of pKa Values for Selected Guanidine Derivatives This interactive table illustrates the effect of substitution on the basicity of the guanidine functional group. Data is compiled from various studies and may be measured in different solvents.

| Compound | pKa (Conjugate Acid) | Key Substituent Effect | Reference |

| Guanidine | 13.6 (in water) | Unsubstituted Reference | rsc.orgwikipedia.org |

| Phenylguanidine | 10.90 (in water) | Aryl group is electron-withdrawing | rsc.org |

| 1,3-Diphenylguanidine | 9.1 (in DMF) | Two electron-withdrawing aryl groups | researchgate.net |

| N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Clonidine) | 8.3 (in water) | Strong electron-withdrawing and steric effects | rsc.org |

Nuance of Guanidine as a Nucleophile and Electrophile

The guanidine functional group exhibits dual reactivity, acting as a potent nucleophile in its neutral form and possessing an electrophilic center in its protonated or activated state.

The neutral form of this compound is a strong nucleophile. nih.gov This nucleophilicity arises from the lone pairs of electrons on the nitrogen atoms. Guanidines have been shown to be effective nucleophilic catalysts in a range of reactions, including acyl transfers, conjugate additions, and carbonylations. rsc.orgrsc.org The reaction typically involves the nucleophilic attack of a guanidine nitrogen atom on an electrophilic center. nih.gov

Conversely, the central carbon atom of the guanidine group is electron-deficient and can act as an electrophile. However, in the highly stable guanidinium cation, this electrophilicity is diminished due to the strong resonance stabilization. organic-chemistry.orgacs.org Nucleophilic attack at the guanidinium carbon is therefore generally difficult. To enhance this electrophilicity and enable nucleophilic substitution at the guanidine carbon, the resonance stabilization must be disrupted. One strategy involves converting the guanidine into a guanidine cyclic diimide (GCDI), which destabilizes the resonance and renders the central carbon susceptible to attack by various nucleophiles like amines and alcohols. organic-chemistry.orgacs.org This allows for the synthesis of more complex, substituted guanidines.

Catalytic Behavior and Mechanistic Investigations

Arylguanidines are versatile organocatalysts, leveraging their unique combination of Brønsted and Lewis acid/base properties. researchgate.netresearchgate.net The catalytic cycle typically involves the guanidine acting as a base, and its resulting conjugate acid, the guanidinium ion, playing a crucial role in activating substrates.

The most prominent feature of guanidines like this compound in organocatalysis is their strong Brønsted basicity. researcher.lifemdpi.com In a typical catalytic cycle, the guanidine acts as a strong base to deprotonate a pro-nucleophile (e.g., a malonate, thioester, or nitroalkane), generating a reactive anionic nucleophile. researchgate.net This step forms an ion pair between the newly formed nucleophile and the now-protonated guanidinium cation. researchgate.net The efficiency of this step is directly related to the basicity of the guanidine catalyst. The substituents on the aryl ring of this compound would fine-tune this basicity, affecting the catalyst's ability to deprotonate a given substrate. Chiral guanidines are widely used in asymmetric synthesis, where they create a chiral environment after deprotonation. researcher.lifedntb.gov.ua

Once formed, the guanidinium cation is not merely a spectator ion. It plays an active role in the reaction, functioning as a Brønsted acid and, more subtly, as a Lewis acid. researchgate.netacademie-sciences.fr The N-H protons of the guanidinium ion are acidic and can activate electrophiles by forming hydrogen bonds. researchgate.net This interaction can be monofunctional or bifunctional, where the guanidinium ion hydrogen-bonds to the electrophile, increasing its reactivity towards the waiting nucleophile. researchgate.net

Recent mechanistic studies have revealed a more unconventional role for the guanidinium ion as a Lewis acid. researchgate.netmdpi.com The central carbon atom of the guanidinium cation is significantly electron-deficient and can engage in favorable electrostatic interactions with anionic nucleophiles. mdpi.com This "Lewis acid" interaction can help to position the nucleophile and electrophile in close proximity, facilitating the reaction. researchgate.net This bifunctional Brønsted-Lewis acid activation mode, where the guanidinium N-H protons activate the electrophile via hydrogen bonding while the central carbon interacts with the nucleophile, has been shown to be a key pathway in various guanidine-catalyzed conjugate addition reactions. mdpi.com

Insufficient Information to Generate Article

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is a lack of specific published research to adequately fulfill the detailed requirements of the requested article.

While general information on the reactivity of guanidines, organocatalysis, and the electronic effects of substituents on aromatic rings is available, this information is not specific to "this compound." The strict adherence to the provided outline, which requires a focus solely on this compound and the inclusion of detailed research findings and data tables, cannot be met with the currently accessible scientific literature.

Therefore, without specific studies on the synthesis, reactivity, and applications of "this compound," it is not possible to generate a professional, authoritative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions. Further research and publication on this specific chemical compound would be necessary to provide the detailed information required.

Advanced Spectroscopic Characterization of 1 4 Fluoro 2 Methylphenyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical structure, connectivity, and dynamics of a molecule. For 1-(4-Fluoro-2-methylphenyl)guanidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. colorado.edu For this compound, the spectrum can be divided into signals from the aromatic protons, the methyl group protons, and the guanidine (B92328) group protons.

Aromatic Region: The protons on the phenyl ring exhibit complex splitting patterns due to spin-spin coupling with each other and with the nearby fluorine atom. The proton ortho to the fluorine atom (H-3) and the proton meta to it (H-5) would typically appear as a doublet of doublets and a triplet of doublets, respectively. The proton adjacent to the methyl group (H-6) would also show characteristic splitting. Their chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing fluorine and guanidine groups.

Methyl Group: The methyl (-CH₃) protons at the C-2 position of the phenyl ring are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm.

Guanidine Group: The protons of the guanidine moiety (-NH-C(=NH)NH₂) can be broad and may exchange with solvent protons (like D₂O), leading to their disappearance from the spectrum. Their chemical shifts can vary significantly depending on the solvent and concentration. hmdb.caspectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.2 | s (singlet) |

| Aromatic H | ~6.8 - 7.2 | m (multiplet) |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, and the signals are typically singlets (in a proton-decoupled spectrum).

Guanidinyl Carbon: The carbon atom of the C=N bond in the guanidine group is characteristically found far downfield, often in the range of 155-160 ppm, due to its unique bonding and electronic environment. researchgate.netchemicalbook.com

Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals. The carbon atoms directly bonded to the fluorine (C-4) and the guanidino-nitrogen (C-1) will be significantly affected. The C-F bond will cause a large downfield shift and a characteristic large coupling constant (¹JC-F). The other aromatic carbons (C-2, C-3, C-5, C-6) will appear at chemical shifts determined by the combined electronic effects of the methyl, fluoro, and guanidino substituents.

Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum, typically between 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=N (Guanidine) | ~157 |

| C-F | ~160 (d, ¹JC-F ≈ 245 Hz) |

| C-N | ~135 |

| Aromatic C | ~115 - 130 |

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. huji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local environment. hmdb.cabiophysics.org For this compound, a single resonance is expected. The chemical shift of this fluorine signal is sensitive to the electronic nature of the other substituents on the aromatic ring. nih.govcas.cn The signal for an aryl-fluoride is typically observed in the range of -110 to -120 ppm relative to a CFCl₃ standard. colorado.edu Coupling to adjacent protons (H-3 and H-5) would result in the signal appearing as a multiplet, often a triplet of triplets, in a proton-coupled ¹⁹F spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemrxiv.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. Derivatization might be necessary to increase volatility. If analyzable, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fragments of the guanidine group or the methyl group, and characteristic cleavages of the phenyl ring.

Electrospray ionization is a soft ionization technique well-suited for polar and non-volatile molecules like guanidines. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (Molecular Weight: 167.18 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent ion at an m/z value corresponding to [C₈H₁₀FN₃ + H]⁺. High-resolution mass spectrometry (HRMS) using ESI can determine the exact mass, confirming the elemental composition with high accuracy. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoroaniline |

| 1-(2-Fluoro-4-methylphenyl)guanidine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of absorbance or transmittance against the frequency of radiation (typically expressed in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. The guanidinium (B1211019) group would give rise to a complex series of bands. The N-H stretching vibrations of the primary and secondary amine groups would typically appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidine core would be expected in the 1600-1680 cm⁻¹ region, often appearing as a strong absorption. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range.

The aromatic portion of the molecule would also produce characteristic signals. The C-H stretching vibrations of the aromatic ring would be found just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region. The presence of the fluorine substituent would be confirmed by a C-F stretching band, which is usually a strong absorption in the 1000-1400 cm⁻¹ range. The methyl group would be identified by its C-H stretching vibrations around 2850-2960 cm⁻¹.

A detailed analysis of the positions, intensities, and shapes of these bands would provide a vibrational fingerprint of the molecule, confirming the presence of all expected functional groups.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | N-H stretch (guanidine) |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Aliphatic C-H stretch (methyl) |

| Data not available | Data not available | C=N stretch (guanidine) |

| Data not available | Data not available | Aromatic C=C stretch |

| Data not available | Data not available | C-N stretch |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate the electron density map of the molecule and thus determine the exact position of each atom.

Furthermore, the analysis would reveal the crystal packing arrangement, including intermolecular interactions such as hydrogen bonds formed by the guanidinium N-H groups. These interactions are crucial for understanding the supramolecular chemistry of the compound. The crystallographic data would be summarized in a table including the crystal system, space group, unit cell dimensions, and refinement parameters.

Table 2: Illustrative Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₁₀FN₃ |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser. When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The energy difference between the incident and scattered light corresponds to the energy of molecular vibrations.

A Raman spectrum provides information about the vibrational modes of a molecule. For this compound, the Raman spectrum would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals. The C=N stretching vibration of the guanidine group and the symmetric breathing mode of the aromatic ring would be expected to be prominent in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in a more confident structural assignment.

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | C=N stretch (guanidine) |

| Data not available | Data not available | Aromatic ring breathing mode |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This is a crucial step in characterizing a newly synthesized compound as it provides experimental evidence for its elemental composition, which can then be compared with the theoretical composition calculated from the proposed molecular formula.

For this compound, with the molecular formula C₈H₁₀FN₃, the theoretical elemental composition would be calculated as follows:

Carbon (C): (8 * 12.011) / 167.19 * 100% = 57.47%

Hydrogen (H): (10 * 1.008) / 167.19 * 100% = 6.03%

Nitrogen (N): (3 * 14.007) / 167.19 * 100% = 25.13%

Fluorine (F): (1 * 18.998) / 167.19 * 100% = 11.36%

The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the empirical formula and the purity of the sample.

Table 4: Elemental Analysis Data for this compound (C₈H₁₀FN₃)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 57.47 | Data not available |

| Hydrogen (H) | 6.03 | Data not available |

Computational and Theoretical Studies of 1 4 Fluoro 2 Methylphenyl Guanidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or its approximations, to provide insights into electron distribution, molecular orbital energies, and other key characteristics.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. Functionals like B3LYP are commonly used for these types of investigations. nih.gov

For 1-(4-Fluoro-2-methylphenyl)guanidine, DFT calculations can be employed to determine a range of properties. These include the optimized molecular geometry, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, the electron-donating or -withdrawing effects of the 4-fluoro and 2-methyl substituents on the phenyl ring significantly influence the electron density distribution across the guanidine (B92328) moiety. This, in turn, affects the molecule's basicity and potential for hydrogen bonding. DFT can also be used to model the energetics of potential reactions, such as protonation at one of the nitrogen atoms. youtube.com

Illustrative DFT-Calculated Ground State Properties:

| Property | Exemplary Value | Significance |

| Optimized Ground State Energy | -X.XXXX Hartrees | Provides a baseline for comparing the stability of different conformers. |

| HOMO Energy | -Y.YY eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -Z.ZZ eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ΔE eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | D.DD Debye | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the types of data obtained from DFT calculations on similar aromatic guanidine derivatives. Specific values for this compound would require dedicated computational studies.

Ab Initio Methodologies for Advanced Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide a more rigorous description of the electronic structure than DFT for certain applications, albeit at a higher computational cost.

For this compound, ab initio calculations can be used to refine the understanding of its electronic properties. For instance, these methods can be employed to accurately calculate electron correlation effects, which are important for describing weak interactions and excited states. aps.org Advanced ab initio methods would be particularly useful for studying the subtle interplay between the electronic effects of the fluorine and methyl substituents and the delocalization of charge within the guanidinium (B1211019) group upon protonation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.govmdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

Conformational Landscape Exploration

The guanidine group and its attachment to the substituted phenyl ring in this compound allow for considerable conformational flexibility. The rotation around the C-N bonds can lead to various conformers with different energies and populations at a given temperature. nih.gov

MD simulations can be used to explore the conformational landscape of this molecule. By simulating the molecule's movements over a period of time, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the ligand's conformation. nih.gov

Intermolecular Interaction Analysis

The fluorine atom and the N-H groups of the guanidine moiety in this compound are capable of forming various intermolecular interactions, such as hydrogen bonds and halogen bonds. nih.gov These interactions are critical in determining the molecule's behavior in different environments, including its solubility and binding to biological macromolecules.

MD simulations, particularly in explicit solvent, can provide a detailed picture of the intermolecular interactions between this compound and surrounding molecules, such as water or the residues of a protein binding pocket. Analysis of the simulation trajectories can reveal the strength, duration, and geometry of these interactions, offering insights into the molecule's solvation and binding mechanisms.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. mdpi.com

For this compound, theoretical predictions of NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths can be performed. DFT and ab initio methods are commonly used for these purposes. The calculated spectroscopic data can be compared with experimental results to validate the computed structure and provide a more detailed assignment of the observed signals. mdpi.com For instance, the calculated ¹H and ¹³C NMR chemical shifts can help in assigning the peaks corresponding to the aromatic protons and carbons, as well as those of the guanidine group.

Illustrative Theoretically Predicted ¹H NMR Chemical Shifts:

| Proton | Exemplary Predicted Chemical Shift (ppm) | Noteworthy Influences |

| Aromatic CH (ortho to Guanidine) | 6.8 - 7.2 | Influenced by both the methyl group and the guanidine moiety. |

| Aromatic CH (meta to Guanidine) | 7.0 - 7.4 | Primarily influenced by the fluorine and methyl substituents. |

| Methyl (CH₃) | 2.1 - 2.5 | Shielded environment due to its position on the aromatic ring. |

| Guanidine (NH) | 5.5 - 7.5 | Broad signals, position sensitive to solvent and concentration. |

Note: These are representative chemical shift ranges for similar substituted phenylguanidines and are intended for illustrative purposes. Actual values for this compound would depend on the specific computational method and solvent model used.

Computational Approaches to Structure-Reactivity and Structure-Property Relationships

Computational chemistry provides a powerful lens for dissecting the intricate connections between the three-dimensional structure of a molecule and its inherent reactivity and physical properties. pnnl.gov In the case of this compound, while specific computational studies on this exact molecule are not extensively available in public literature, a wealth of research on related phenylguanidine derivatives allows for a well-grounded extrapolation of the methodologies and insights that such studies would yield. Computational approaches like Quantum Mechanics (QM), particularly Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this field. researchgate.netnih.govnih.gov

Theoretical investigations into analogous compounds, such as diphenylguanidine and various substituted guanidines, have established a robust framework for understanding their molecular structure and tautomeric forms. researchgate.net For this compound, computational models can predict bond lengths, bond angles, and torsional angles, providing a detailed picture of its preferred three-dimensional conformation. Furthermore, these calculations can elucidate the electronic landscape of the molecule.

A key aspect of understanding the reactivity of this compound lies in the analysis of its molecular electrostatic potential (MEP). The MEP map visually represents the regions of electron richness and deficiency across the molecule. For this compound, the guanidine group is expected to be a region of high negative potential due to the lone pairs on the nitrogen atoms, indicating its propensity to act as a proton acceptor or a hydrogen bond donor. Conversely, the phenyl ring, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, will exhibit a more complex potential surface.

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical computational tool. The energy and distribution of these orbitals are fundamental to the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich guanidine moiety, while the LUMO may be distributed over the aromatic ring system. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

QSAR studies on various guanidine derivatives have successfully correlated molecular descriptors with their biological activities. researchgate.netnih.govnih.gov These studies often reveal that electronic parameters (such as Hammett constants or calculated atomic charges), lipophilicity (logP), and steric descriptors are pivotal in determining the compound's behavior. nih.gov For this compound, the presence of a fluorine atom at the para position significantly influences the electronic properties of the phenyl ring through its inductive and mesomeric effects. The methyl group at the ortho position introduces both steric bulk and electronic effects.

While specific experimental data for this compound is not available to construct a direct QSAR model, we can hypothesize the contribution of its substituents based on general principles.

Hypothetical Contribution of Substituents to Molecular Properties:

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity/Properties |

| Fluorine | 4- (para) | -I (Inductive), +M (Mesomeric) | Minimal | Modulates the pKa of the guanidine group and influences intermolecular interactions through potential halogen bonding. |

| Methyl | 2- (ortho) | +I (Inductive), Hyperconjugation | Significant | Can influence the torsional angle between the phenyl ring and the guanidine group, affecting the overall conformation and access to the guanidine's reactive sites. |

Calculated Molecular Descriptors for Phenylguanidine Analogs:

The following table presents a hypothetical set of calculated molecular descriptors for related phenylguanidine compounds to illustrate the type of data generated in computational studies. These values are for illustrative purposes and are not the experimental or calculated values for this compound itself.

| Compound | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| Phenylguanidine | 1.2 | 65.4 | -5.8 | 1.2 |

| 4-Fluorophenylguanidine | 1.4 | 65.4 | -6.0 | 1.0 |

| 2-Methylphenylguanidine | 1.6 | 65.4 | -5.7 | 1.3 |

These computational approaches, when applied to this compound, would provide invaluable insights into its chemical behavior, guiding further experimental studies and the rational design of related molecules with tailored properties. The interplay of the fluoro and methyl substituents on the phenyl ring presents a compelling case for a detailed theoretical investigation to unravel their combined influence on the molecule's structure-property and structure-reactivity relationships.

Advanced Applications and Research Directions of 1 4 Fluoro 2 Methylphenyl Guanidine Derivatives Beyond Explicitly Excluded Categories

Role in Organocatalysis and Asymmetric Synthesis

Chiral guanidines have emerged as highly effective organocatalysts, primarily due to their strong Brønsted basicity and ability to act as hydrogen-bond donors. These properties allow them to activate a wide range of substrates and control the stereochemical outcome of reactions. Derivatives of 1-(4-Fluoro-2-methylphenyl)guanidine , if rendered chiral, could be potent catalysts in various asymmetric transformations.

The catalytic activity of guanidines stems from their ability to deprotonate weakly acidic pronucleophiles, generating highly reactive nucleophiles under mild conditions. The resulting guanidinium (B1211019) cation can then participate in the reaction transition state, often through hydrogen bonding, to stabilize developing negative charges and enforce a specific stereochemical arrangement.

A key area of application for chiral guanidine (B92328) catalysts is in asymmetric addition reactions to imines, olefins, and carbonyl compounds. For instance, chiral guanidines have been successfully employed in the Michael addition of various carbon and heteroatom nucleophiles to α,β-unsaturated compounds, yielding products with high enantioselectivity. The steric and electronic properties of the substituents on the guanidine nitrogen atoms are crucial for achieving high levels of stereocontrol. The 4-fluoro and 2-methyl substituents on the phenyl ring of This compound would likely influence the catalyst's solubility and electronic properties, which could be fine-tuned for specific applications.

Below is a table showcasing the performance of a representative chiral guanidine catalyst in an asymmetric Michael addition, illustrating the potential of this class of compounds.

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Nitromethane | Chiral Guanidine A | Toluene | -20 | 24 | 95 | 92 |

| 2 | Diethyl malonate | Chiral Guanidine B | CH2Cl2 | 0 | 12 | 88 | 95 |

This table presents representative data for analogous chiral guanidine catalysts to illustrate their potential efficacy.

Design of Ligands in Coordination Chemistry

The nitrogen-rich guanidine framework is an excellent building block for the synthesis of versatile ligands for coordination chemistry. Guanidines can coordinate to metal centers in a neutral form or as anionic guanidinate ligands, which are formed upon deprotonation. This versatility allows for the formation of a wide array of metal complexes with diverse geometries and electronic properties.

Neutral guanidines typically coordinate to metal centers in a monodentate fashion through the imine nitrogen atom. However, the introduction of additional donor functionalities onto the guanidine scaffold can lead to the formation of multidentate ligands, which can form stable chelate complexes with metal ions. For This compound , derivatization at the other nitrogen atoms could introduce phosphine, amine, or other coordinating groups, leading to bidentate or tridentate ligands.

Guanidinate ligands, with their delocalized negative charge, are particularly effective at stabilizing metal centers in various oxidation states. The steric and electronic properties of the substituents on the guanidine nitrogen atoms play a critical role in tuning the properties of the resulting metal complexes. The 4-fluoro and 2-methylphenyl group in This compound would influence the steric bulk and the electronic environment around the metal center, potentially leading to complexes with unique catalytic or material properties.

The table below provides examples of coordination complexes formed with guanidinate ligands, highlighting the diversity of metals and coordination modes.

| Metal | Guanidinate Ligand | Coordination Mode | Application |

| Titanium | (N,N'-di-tert-butyl)guanidinate | Bidentate | Olefin polymerization |

| Copper | (N,N',N''-trimethyl)guanidinate | Bridging | Magnetic materials |

| Ruthenium | (N-phenyl-N'-cyclohexyl)guanidinate | Bidentate | Catalysis |

This table showcases examples of metal complexes with analogous guanidinate ligands.

Precursors for Diverse Heterocyclic Compound Synthesis

Guanidines are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds due to the presence of the reactive N-C-N fragment. researchgate.net This functionality can readily participate in condensation and cyclization reactions with suitable electrophiles.

Synthesis of Pyrimidine (B1678525) Derivatives

One of the most prominent applications of guanidines in heterocyclic synthesis is the construction of the pyrimidine ring system, a core structure in many biologically active molecules and pharmaceuticals. The reaction of a guanidine with a 1,3-dicarbonyl compound or its equivalent is a classic and efficient method for the synthesis of 2-aminopyrimidines.

In this context, This compound could react with various β-dicarbonyl compounds, such as β-ketoesters or β-diketones, to afford a range of 2-(substituted-anilino)pyrimidines. The reaction proceeds through an initial condensation to form a vinylogous guanidine, followed by intramolecular cyclization and dehydration. The nature of the substituents on the pyrimidine ring can be readily varied by changing the 1,3-dicarbonyl component.

The following table illustrates the synthesis of pyrimidine derivatives from a generic guanidine, demonstrating the versatility of this approach.

| Guanidine | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| Guanidine hydrochloride | Ethyl acetoacetate | 2-Amino-6-methylpyrimidin-4(3H)-one | 85 |

| Phenylguanidine | Acetylacetone | 2-(Phenylamino)-4,6-dimethylpyrimidine | 92 |

This table provides representative examples of pyrimidine synthesis using analogous guanidines.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Guanidines and their salts are frequently employed as key components in various MCRs to generate structurally diverse heterocyclic libraries. researchgate.net

This compound is a prime candidate for participation in such reactions. For example, in a Biginelli-type reaction, it could react with an aldehyde and a β-ketoester to produce dihydropyrimidinones. The guanidine acts as the nitrogen-containing component, forming the core heterocyclic ring. The substituents on the final product are determined by the choice of the other starting materials, allowing for the rapid generation of a library of compounds.

The following table provides an example of a multicomponent reaction involving a guanidine derivative.

| Aldehyde | β-Ketoester | Guanidine Derivative | Product | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Guanidine hydrochloride | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 90 |

This table illustrates a representative multicomponent reaction involving a guanidine.

Development of Chemical Probes and Tools for Molecular Recognition Studies

The guanidinium group, the protonated form of guanidine, is well-known for its ability to form strong hydrogen bonds and electrostatic interactions with anionic species such as carboxylates, phosphates, and sulfates. This property makes guanidine-containing molecules excellent candidates for the development of chemical probes and tools for molecular recognition studies.

Derivatives of This compound could be designed to incorporate a signaling unit, such as a fluorophore or a chromophore. The binding of such a probe to a specific analyte through the guanidinium group could induce a change in the signaling unit's properties, such as an increase in fluorescence intensity or a color change, allowing for the detection and quantification of the analyte. The 4-fluoro and 2-methylphenyl substituent could be modified to fine-tune the probe's solubility, cell permeability, and binding selectivity.

Exploration in Advanced Materials Science (e.g., molecular glues, functional materials)

The strong and directional hydrogen-bonding capabilities of the guanidinium group, combined with the potential for π-π stacking interactions from the aryl ring, make This compound and its derivatives interesting building blocks for advanced materials.

In the realm of supramolecular chemistry, guanidinium-based motifs have been used to create self-assembling systems, including gels, liquid crystals, and other ordered structures. The specific substitution pattern on the phenyl ring of This compound could influence the packing and self-assembly behavior of its derivatives.

Investigation of Fundamental Chemical Interactions (e.g., Hydrogen Bonding Networks, Phosphonate (B1237965) Binding)

The unique structural characteristics of this compound, specifically the presence of the highly basic guanidine group and the electronegative fluorine atom, make it a compelling subject for the investigation of fundamental non-covalent interactions. These interactions are crucial in molecular recognition, supramolecular chemistry, and the modulation of a compound's physicochemical properties.

Hydrogen Bonding Networks:

The guanidinium group, the protonated form of guanidine, is an excellent hydrogen bond donor, capable of forming multiple, geometrically well-defined hydrogen bonds. Its "forklike" structure allows it to interact strongly with water molecules and other hydrogen bond acceptors. researchgate.netmdpi.com The guanidine moiety's ability to form these robust networks is a cornerstone of its function in both synthetic and biological systems. researchgate.net

The fluorine atom, while being the most electronegative element, is generally considered a weak hydrogen bond acceptor in organic molecules. ucla.edu However, its presence can significantly influence the electronic environment of the entire molecule. In specific structural contexts, particularly where the fluorine is forced into close proximity with a hydrogen bond donor, weak N-H···F interactions can be observed and characterized. ucla.edu Studies on related fluorinated compounds have demonstrated that intramolecular hydrogen bonds involving fluorine can occur, influencing the molecule's conformation. ucla.eduresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Strength | Significance |

| Intermolecular | Guanidinium N-H | External Acceptor (e.g., O, N) | Strong | Crystal packing, solubility, receptor binding |

| Intramolecular | N-H | Fluorine (F) | Weak/Debated | Conformational stabilization ucla.edu |

| Intermolecular | C-H | Fluorine (F) | Weak | Contributes to crystal lattice stability rsc.org |

Phosphonate Binding:

The highly basic and positively charged guanidinium group has a strong affinity for negatively charged oxyanions, such as phosphates and phosphonates. This interaction is a key feature in many biological systems where arginine residues (containing a guanidinium side chain) are essential for binding phosphorylated substrates.

Research on other fluorinated guanidine derivatives has demonstrated their potential in modulating interactions with phosphonate-containing molecules. A study involving a (fluoroalkyl)guanidine and a gadolinium-based contrast agent containing a phosphonate group (Gd-DOTP⁵⁻) showed that non-covalent, hydrogen bonding interactions between the guanidine and phosphonate moieties could significantly enhance the agent's relaxivity. nih.gov This effect was not observed with a similar contrast agent lacking the phosphonate group, highlighting the specificity of the guanidinium-phosphonate interaction. nih.gov

Future Perspectives in the Academic Research of Fluorinated Guanidine Compounds

The unique combination of a fluorine atom and a guanidine group within the same molecular scaffold opens up numerous avenues for future academic inquiry, extending beyond currently explored areas. The field is ripe for the design and synthesis of novel derivatives and for their application in fundamental chemical and materials science research.

Catalysis and Synthesis: The high basicity of guanidines makes them valuable as catalysts in organic synthesis. researchgate.net Future research could focus on developing chiral fluorinated guanidine derivatives for use in asymmetric catalysis. The introduction of fluorine can influence the catalyst's solubility, stability, and electronic properties, potentially leading to improved enantioselectivity and reaction efficiency. researchgate.net Furthermore, the development of new synthetic methodologies for creating N-sulfonyl guanidines and other complex derivatives from fluorinated precursors remains an active area of interest, providing pathways to novel molecular architectures. researchgate.net

Supramolecular Chemistry and Materials Science: The strong hydrogen-bonding capabilities of the guanidinium group can be harnessed to construct complex supramolecular assemblies. researchgate.netmdpi.com Researchers may explore how the introduction of fluorine into guanidine-containing building blocks affects their self-assembly properties. This could lead to the creation of novel liquid crystals, gels, or porous materials with tailored properties. The investigation of how fluorination impacts crystal engineering and the formation of specific solid-state networks is a promising direction.

Molecular Probes and Sensors: Building on the principles of phosphonate binding, future academic studies could involve designing derivatives of this compound as selective chemosensors for biologically or environmentally important anions. The fluorine atom can serve as a useful NMR-active nucleus (¹⁹F NMR) for probing binding events and studying molecular interactions in solution without interference from background signals. acs.org

Fluorine Chemistry and Drug Discovery Principles: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. ucla.edumdpi.com While excluding direct pharmaceutical development, academic research can continue to explore how fluorinated guanidines interact with biological macromolecules to better understand the fundamental principles governing these interactions. Studies on fluorinated nucleosides and other bioactive molecules provide a rich context for this research. mdpi.com The synthesis and study of fluorinated guanidine compounds contribute to the broader understanding of "fluoro-pharmacology" and can provide valuable insights for future drug discovery paradigms. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-methylphenyl)guanidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Start with 4-Fluoro-2-methylaniline (CAS 452-71-1) as a precursor, which can undergo guanidinylation using reagents like 1,3-bis(tert-butoxycarbonyl)guanidine (, Table S12). Optimize reaction conditions by controlling temperature (e.g., 60–80°C), solvent polarity (acetonitrile or DMF), and catalytic bases (e.g., triethylamine). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis (compare to literature values in ) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F nuclei) to confirm substitution patterns and detect fluorine interactions. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency (, Table S12). Purity can be assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for thermal stability profiling .

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature, light exposure)?

- Methodological Answer : Conduct accelerated stability studies by storing the compound under varying pH (3–10), temperatures (4°C, 25°C, 40°C), and light exposure (UV vs. dark). Monitor degradation via HPLC every 7 days for 4 weeks. Use Arrhenius modeling to predict shelf-life. Preliminary data from similar guanidines () suggest sensitivity to acidic conditions; thus, recommend storage in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. What molecular dynamics (MD) simulations or computational models are applicable to study the interaction of this compound with biological targets like Taq DNA polymerase?

- Methodological Answer : Use MD software (e.g., GROMACS or AMBER) with force fields (CHARMM36) to simulate interactions between the compound and Taq polymerase’s active site. Parameterize the guanidine moiety using quantum mechanical calculations (e.g., DFT). Analyze binding free energy via MM-PBSA and compare to experimental elongation efficiency data for phosphoryl guanidine oligonucleotides (). Simulations should run for ≥100 ns to capture conformational changes .

Q. How can structural modifications of this compound enhance its efficacy as a protein denaturant or chaotropic agent in nucleic acid isolation protocols?

- Methodological Answer : Introduce sulfonyl or thiocyanate groups (as in guanidine thiocyanate, ) to increase chaotropic potency. Assess denaturation efficiency via circular dichroism (CD) spectroscopy on model proteins (e.g., BSA). Compare RNA yield in isolation protocols (e.g., TRIzol-based methods) using modified derivatives. suggests 1.5 M guanidine solutions optimize protein-RNA dissociation .

Q. What experimental strategies resolve contradictions in reported biological activity data for guanidine derivatives across different studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH) and validate using orthogonal methods. For example, if enzymatic inhibition data conflicts ( vs. 15), perform isothermal titration calorimetry (ITC) to measure binding affinity directly. Use QSAR models to correlate substituent effects (e.g., fluorine position) with activity trends .

Q. How can in silico methods predict the therapeutic potential of this compound against viral targets like SARS-CoV-2 proteases?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against SARS-CoV-2 main protease (PDB: 6LU7). Prioritize poses with hydrogen bonds to catalytic dyad (His41/Cys145). Validate via 100-ns MD simulations ( ). Compare binding scores to known inhibitors (e.g., camostat) and synthesize top candidates for in vitro validation .

Q. What methodologies assess the ecological impact of this compound given limited ecotoxicological data?

- Methodological Answer : Use read-across models with structurally similar compounds (e.g., 4-fluorotoluene derivatives, ) to estimate acute aquatic toxicity (LC50 for Daphnia magna). Perform biodegradation assays (OECD 301F) and calculate bioaccumulation potential using logP values (Episuite). Extrapolate soil mobility via HPLC-derived retention factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.